2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Description
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 269410-23-3) is an aryl boronate ester with the molecular formula C₁₃H₁₉BO₄ and a molecular weight of 250.10 g/mol . The compound features a phenol core substituted with a methoxy group at the 2-position and a pinacol-protected boronate ester at the 5-position. This structure makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology for constructing biaryl frameworks in pharmaceutical and materials chemistry . Its methoxy group enhances solubility in polar organic solvents, while the boronate ester enables regioselective coupling with aryl halides or triflates .
Properties
IUPAC Name |
2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO4/c1-12(2)13(3,4)18-14(17-12)9-6-7-11(16-5)10(15)8-9/h6-8,15H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINSAMQIAMEZIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590385 | |
| Record name | 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269410-23-3 | |
| Record name | 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=269410-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-4-methoxyphenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Palladium-Catalyzed Borylation of 5-Bromo-2-methoxyphenol
- Starting material: 5-bromo-2-methoxyphenol or its derivatives (e.g., 5-bromo-2-methoxybenzyl alcohol)
- Boron source: Bis(pinacolato)diboron
- Catalyst: Palladium complexes such as dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride or tetrakis(triphenylphosphine)palladium(0)
- Base: Potassium acetate or sodium carbonate
- Solvent: 1,4-dioxane, ethanol, toluene, or mixtures thereof
- Temperature: 80–140 °C
- Time: 0.5 to 66 hours depending on conditions
- Atmosphere: Inert (nitrogen or argon) to prevent catalyst degradation
- The halogenated methoxyphenol is dissolved in a solvent mixture (e.g., toluene/ethanol 1:1 or 1,4-dioxane).
- Potassium acetate or sodium carbonate is added as a base.
- Bis(pinacolato)diboron is introduced as the boron source.
- The palladium catalyst is added under an inert atmosphere.
- The reaction mixture is heated (e.g., 80 °C for 3 hours or 140 °C under microwave irradiation for 0.5 hours).
- After completion, the mixture is cooled, filtered, and purified by chromatography or preparative HPLC.
| Yield | Catalyst | Base | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|---|
| 81% | Pd(dppf)Cl2·CH2Cl2 | Potassium acetate | 1,4-dioxane | 100 °C | 14 h | Inert atmosphere, filtration through celite, flash chromatography |
| Moderate to high yields | Pd(PPh3)4 | Sodium carbonate | Toluene/ethanol (1:1) | 140 °C (microwave) | 0.5 h | Microwave-assisted, preparative HPLC purification |
| Moderate yields | Pd(dppf)Cl2 | Potassium acetate | 1,4-dioxane | 80 °C | 3 h | Degassed solvent, followed by extended reaction with additional reagents |
Notes on Reaction Conditions and Optimization
- Catalyst choice: Pd(dppf)Cl2·CH2Cl2 is commonly preferred for its stability and efficiency in borylation reactions.
- Base selection: Potassium acetate is favored for its mildness and effectiveness in promoting the borylation.
- Solvent system: 1,4-dioxane is widely used due to its high boiling point and ability to dissolve both organic and inorganic reagents; mixtures with ethanol or toluene are also effective.
- Temperature and time: Elevated temperatures (80–140 °C) accelerate the reaction; microwave irradiation can significantly reduce reaction time.
- Purification: Post-reaction purification typically involves filtration, solvent removal, and chromatographic techniques to isolate the pure boronate ester.
Reaction Mechanism Overview
The palladium-catalyzed borylation proceeds via:
- Oxidative addition of the aryl halide to Pd(0) to form an aryl-Pd(II) complex.
- Transmetalation with bis(pinacolato)diboron, transferring the boronate group to the palladium center.
- Reductive elimination to release the aryl boronate ester and regenerate Pd(0).
This catalytic cycle is facilitated by the phosphine ligands on palladium, which stabilize the metal center and enhance reactivity.
Summary Table of Preparation Methods
| Method No. | Starting Material | Catalyst | Base | Solvent | Temp (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | 5-Bromo-2-methoxyphenol | Pd(dppf)Cl2·CH2Cl2 | KOAc | 1,4-dioxane | 100 | 14 h | 81 | Inert atmosphere, flash chromatography |
| 2 | 5-Bromo-2-methoxybenzyl alcohol | Pd(PPh3)4 | Na2CO3 | Toluene/ethanol (1:1) | 140 (microwave) | 0.5 h | Moderate | Microwave-assisted, HPLC purification |
| 3 | 5-Bromo-2-methoxybenzyl alcohol | Pd(dppf)Cl2 | KOAc | 1,4-dioxane | 80 | 3 h + 66 h extended | Moderate | Degassed solvent, multi-step addition |
Research Findings and Practical Considerations
- The microwave-assisted method offers rapid synthesis but may require specialized equipment and careful control of reaction parameters.
- The classical heating method with Pd(dppf)Cl2 and potassium acetate in 1,4-dioxane is robust and scalable, yielding high purity products suitable for further synthetic applications.
- The choice of base and solvent significantly affects the reaction rate and yield; potassium acetate in 1,4-dioxane is generally optimal.
- Purification by preparative HPLC or silica gel chromatography is essential to remove palladium residues and side products.
- The compound is typically isolated as a white to cream crystalline powder with melting points around 105–109 °C.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group in 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The boronic ester group can participate in various substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) in solvents such as THF or toluene.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and as a building block in medicinal chemistry.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The compound exerts its effects primarily through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the boronic ester reacts with halides in the presence of a palladium catalyst to form biaryl compounds. The mechanism involves the formation of a palladium complex, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related aryl boronate esters, focusing on substituent effects, physicochemical properties, and applications. Data are derived from peer-reviewed studies and commercial catalogs.
Structural and Physicochemical Properties
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Melting Point/State | Synthesis Yield (%) | Key Applications | References |
|---|---|---|---|---|---|---|---|
| 2-Methoxy-5-(pinacol boronate)phenol (Target) | 2-OCH₃, 5-boronate | C₁₃H₁₉BO₄ | 250.10 | Not reported | - | Cross-coupling, medicinal intermediates | [5], [18] |
| [3-(Pinacol boronate)phenyl]methanol (2b) | 3-Boronate, hydroxymethyl | C₁₃H₁₉BO₃ | 220.07 | 48–50°C (solid) | 86 | Synthetic intermediate | [2] |
| [4-Chloro-3-(pinacol boronate)phenyl]methanol (2d) | 3-Boronate, 4-Cl, hydroxymethyl | C₁₃H₁₈BClO₃ | 268.55 | Oil | 90 | Not specified | [2] |
| [2-Methyl-5-(pinacol boronate)phenyl]methanol (2g) | 5-Boronate, 2-CH₃, hydroxymethyl | C₁₃H₁₉BO₃ | 220.07 | 60–63°C (solid) | 97 | Not specified | [3] |
| 2,4-Dichloro-5-(pinacol boronate)phenol | 2,4-Cl₂, 5-boronate | C₁₂H₁₅BCl₂O₃ | 290.97 | Not reported | - | Not specified | [9] |
| 2-Methoxy-4-(pinacol boronate)phenol | 4-Boronate, 2-OCH₃ | C₁₃H₁₉BO₄ | 250.10 | Not reported | - | Cross-coupling | [18] |
| 2-Fluoro-6-(pinacol boronate)benzaldehyde | 6-Boronate, 2-F, aldehyde | C₁₃H₁₇BFO₃ | 257.09 | Not reported | - | Photovoltaic materials | [15], [16] |
Key Observations:
- Substituent Effects on Physical State: Electron-withdrawing groups (e.g., Cl in 2d) reduce crystallinity, resulting in oily products, whereas methyl (2g) or hydroxymethyl (2b) groups favor solid formation .
- Synthetic Efficiency: Yields vary with steric and electronic factors. The methyl-substituted 2g achieves 97% yield, likely due to reduced steric hindrance during boronate formation .
- Positional Isomerism: The target compound’s 2-methoxy-5-boronate configuration contrasts with 2-methoxy-4-boronate isomers (), which may exhibit distinct reactivity in cross-couplings due to altered electronic effects .
Reactivity in Cross-Coupling Reactions
- Steric Hindrance: Bulky substituents (e.g., 2,4-dichloro in ) may slow coupling rates, whereas para-substituted boronates (e.g., 4-boronate in ) offer favorable geometries for catalyst binding .
Biological Activity
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features contribute to its diverse biological activities, particularly in the realm of drug development. This article delves into the biological activity of this compound, presenting relevant data and findings from various studies.
Chemical Structure and Properties
The chemical formula for this compound is C_{12}H_{17}B O_{3}, with a molecular weight of approximately 235.09 g/mol. The compound features a phenolic group and a dioxaborolane moiety that enhances its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C_{12}H_{17}B O_{3} |
| Molecular Weight | 235.09 g/mol |
| CAS Number | 445264-61-9 |
| PubChem CID | 17750251 |
| Hazard Classification | H302 (Harmful if swallowed), H315 (Causes skin irritation) |
Antiviral Activity
Research indicates that derivatives of this compound have been investigated for their potential as serine protease inhibitors. These inhibitors are crucial in the treatment of viral infections such as Hepatitis C Virus (HCV). The presence of the dioxaborolane moiety is believed to enhance binding affinity to the target proteases, thus improving therapeutic efficacy .
The biological activity is largely attributed to the compound's ability to interact with specific protein targets involved in viral replication. For instance, studies have shown that modifications in the structure can lead to significant changes in potency against viral enzymes . The binding interactions often involve hydrogen bonding and hydrophobic interactions with the active sites of proteases.
Case Studies
- Inhibition of HCV Protease : A study demonstrated that certain derivatives of this compound exhibited potent inhibition against HCV protease with IC50 values in the nanomolar range. The structure-activity relationship (SAR) indicated that modifications at specific positions on the phenolic ring could enhance inhibitory activity .
- Oxidative Stress Modulation : Another investigation highlighted the role of this compound in modulating oxidative stress through its interaction with the Nrf2-Keap1 pathway. Compounds that inhibit this interaction have shown promise in treating diseases related to oxidative stress and inflammation .
Table 2: Summary of Biological Studies
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, and what critical reaction conditions must be controlled?
- Methodology : The compound is typically synthesized via nucleophilic substitution or Suzuki-Miyaura coupling. For example, aryl halides can undergo borylation using pinacolborane in the presence of palladium catalysts. A documented procedure involves reacting a phenol precursor (e.g., 4-bromo-2-methoxyphenol) with bis(pinacolato)diboron (B₂pin₂) under Pd catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80–100°C . Key conditions include inert atmosphere (N₂/Ar), strict moisture control, and stoichiometric base (e.g., KOAc) to neutralize HBr byproducts. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the boronate ester .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm the aromatic substitution pattern (e.g., methoxy at C2, boronate at C5) and pinacol methyl groups (δ ~1.3 ppm).
- ¹¹B NMR : A singlet near δ 30–35 ppm confirms the tetrahedral boronate ester .
- IR : Peaks at ~3200–3400 cm⁻¹ (phenolic O-H stretch, if unreacted) and ~1350–1400 cm⁻¹ (B-O bond).
- X-ray crystallography : Resolves steric effects of the methoxy and boronate groups (e.g., dihedral angles impacting conjugation) .
Q. How can researchers optimize the purification of this compound given its phenolic hydroxyl group?
- Methodology : Acid-base extraction is effective. Dissolve the crude product in Et₂O, wash with 1 M HCl to remove unreacted phenol or base, followed by brine to eliminate residual acid. Final purification via silica gel chromatography (gradient elution with hexane/EtOAc) ensures high purity (>95%). For trace water-sensitive impurities, molecular sieves or anhydrous MgSO₄ can be used during drying .
Advanced Research Questions
Q. How does the steric environment of the methoxy and boronate ester groups influence its reactivity in cross-coupling reactions?
- Analysis : The methoxy group at C2 creates steric hindrance, reducing coupling efficiency at the ortho position. However, the boronate ester at C5 acts as a directing group, enabling meta-selective functionalization. For example, in Ir-catalyzed C-H borylation, the bulky pinacol ester directs reactivity to the meta position (C5), as observed in analogous systems . Computational studies (DFT) can quantify steric effects using buried volume (%Vbur) calculations for ligand design .
Q. What challenges arise when analyzing the phenolic hydroxyl group’s acidity, and how can they be addressed experimentally?
- Methodology : The phenolic O-H (pKa ~10–12) can undergo tautomerization or form hydrogen bonds, complicating NMR analysis. 31P NMR after phosphitylation (using 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane) quantitatively converts -OH to phosphite esters, resolving distinct phenolic environments (e.g., free vs. hydrogen-bonded -OH) with ppm-level precision .
Q. What strategies are employed to utilize this compound in synthesizing heterocyclic frameworks for pharmaceutical applications?
- Case Study : The boronate ester serves as a Suzuki coupling partner for constructing biaryl pharmacophores. For example, coupling with bromopyridines (e.g., 3-bromo-2-methoxypyridine) under Pd catalysis yields intermediates for kinase inhibitors. Optimize ligand selection (e.g., SPhos or XPhos) to mitigate steric clashes between methoxy and boronate groups .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
